
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL is a complex organic compound with a unique structure This compound is characterized by a cyclohexane ring substituted with methyl, isopropyl, and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base, followed by Friedel-Crafts alkylation with 2-methylbenzene. The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons.
Substitution: Halogenation reactions can occur at the aromatic ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1-(2-Methylphenyl)-2-propan-2-YLcyclohexan-1-OL: Similar structure but lacks the 5-methyl group.
5-Methyl-1-phenyl-2-(propan-2-YL)cyclohexan-1-OL: Similar structure but lacks the 2-methyl group on the phenyl ring.
Uniqueness
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL is unique due to the presence of both the 5-methyl and 2-methylphenyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C17H26O |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
5-methyl-1-(2-methylphenyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O/c1-12(2)15-10-9-13(3)11-17(15,18)16-8-6-5-7-14(16)4/h5-8,12-13,15,18H,9-11H2,1-4H3 |
InChIキー |
RJHAYKPKOZCZGL-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)(C2=CC=CC=C2C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




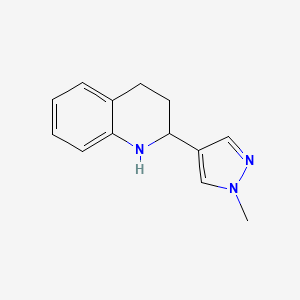
![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13183221.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
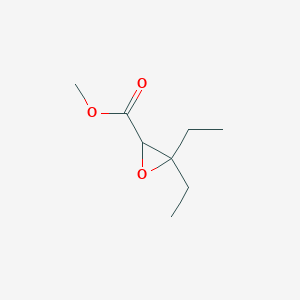
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
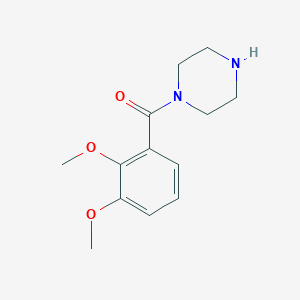
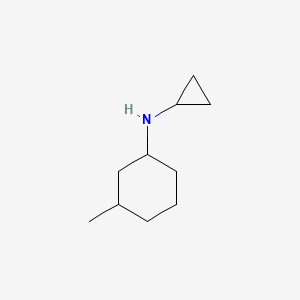
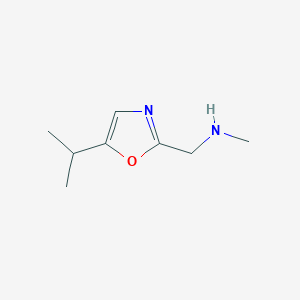
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
